3,6-Dihydro Risperidone

Impurity Profiling Analytical Method Validation Quality Control

Procure authentic 3,6-Dihydro Risperidone to ensure regulatory compliance in impurity profiling. Its unique chromatographic retention time, distinct MS fragmentation pattern, and dehydrogenated structure prevent misidentification in ANDA/DMF submissions. Unlike risperidone or 9-hydroxyrisperidone, it eliminates CYP2D6 genotype-dependent variability, delivering consistent quantitation across all metabolizer phenotypes. This reference standard supports ICH Q3A impurity threshold validation and robust LC-MS/MS method development, providing unmatched analytical accuracy for pharmaceutical equivalence and safety data.

Molecular Formula C23H25FN4O2
Molecular Weight 408.5 g/mol
Cat. No. B13434112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dihydro Risperidone
Molecular FormulaC23H25FN4O2
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(=CC3)C4=NOC5=C4C=CC(=C5)F
InChIInChI=1S/C23H25FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-7,14H,2-4,8-13H2,1H3
InChIKeyLQUBQYIPKDKBKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dihydro Risperidone: Procurement-Grade Reference Standard for Antipsychotic Impurity Profiling and Metabolite Research


3,6-Dihydro Risperidone (CAS 168906-58-9) is a structurally characterized impurity and process-related compound of the atypical antipsychotic risperidone, formally designated as 3-(2-(4-(6-Fluorobenzo[d]isoxazol-3-yl)-3,6-dihydropyridin-1(2H)-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one [1]. It is classified as a pharmaceutical reference standard essential for impurity profiling, analytical method validation, and quality control in drug development and manufacturing . Its availability as a high-purity reference material supports regulatory compliance in ANDA and DMF submissions .

Why 3,6-Dihydro Risperidone Cannot Be Substituted by Other Risperidone-Related Compounds in Critical Analytical and Pharmacological Applications


Substitution of 3,6-Dihydro Risperidone with other risperidone-related compounds (e.g., risperidone itself, 9-hydroxyrisperidone/paliperidone, or other impurities) is invalid due to fundamental differences in molecular structure, analytical behavior, and biological activity. As a specific dehydrogenated derivative, its unique chromatographic retention time, mass spectral fragmentation pattern, and distinct receptor binding profile preclude its use as a surrogate [1]. Even within the risperidone class, the parent drug risperidone and its active metabolite 9-hydroxyrisperidone exhibit substantial pharmacokinetic divergence, with the plasma metabolite-to-drug ratio varying up to 30-fold depending on CYP2D6 metabolizer status and a four-fold difference between intramuscular and oral administration routes . Furthermore, risperidone demonstrates greater lipophilicity and reduced P-glycoprotein efflux compared to 9-hydroxyrisperidone, resulting in differential brain penetration and distinct pharmacological outcomes . These well-documented disparities underscore that even closely related compounds cannot be interchanged without compromising analytical accuracy or experimental validity, establishing the necessity of using authentic 3,6-Dihydro Risperidone reference material.

Quantitative Differentiation of 3,6-Dihydro Risperidone: Evidence-Based Procurement Guide for Analytical and Pharmacological Applications


Molecular Weight and Structural Distinction from Parent Risperidone and 9-Hydroxyrisperidone for Impurity Profiling

3,6-Dihydro Risperidone is chemically distinct from risperidone and its primary active metabolite 9-hydroxyrisperidone (paliperidone), with a unique molecular formula (C23H25FN4O2) and molecular weight (408.48 g/mol) [1]. This structural difference, specifically the dehydrogenation at the 3,6-position of the piperidine ring, confers a unique chromatographic retention time and mass spectrometric fragmentation pattern that are essential for accurate impurity identification and quantification in pharmaceutical analysis .

Impurity Profiling Analytical Method Validation Quality Control

Lipophilicity and Brain Penetration Potential: Comparative Analysis of Blood-Brain Barrier Transport

The parent drug risperidone is more lipophilic and undergoes less efflux by P-glycoprotein at the blood-brain barrier compared to its active metabolite 9-hydroxyrisperidone . As a dehydrogenated analog, 3,6-Dihydro Risperidone is anticipated to exhibit even higher lipophilicity than risperidone due to the increased unsaturation in its structure, which reduces polar surface area and enhances passive membrane diffusion [1]. This property makes 3,6-Dihydro Risperidone a valuable probe for studying the impact of subtle structural modifications on CNS drug distribution and for developing predictive models of brain penetration [1].

Pharmacokinetics Blood-Brain Barrier CNS Drug Delivery

Receptor Occupancy Profile Differentiation: Implications for In Vivo Pharmacological Studies

While risperidone and its active metabolite 9-hydroxyrisperidone exhibit comparable receptor occupancy profiles, key quantitative differences exist. Risperidone requires a 19-fold higher dosage to achieve the same level of D2 receptor occupancy as 5-HT2A receptor occupancy, demonstrating a marked functional selectivity [1]. In contrast, other antipsychotics like haloperidol show a slight to strong preference for D2 receptors [1]. Although direct comparative data for 3,6-Dihydro Risperidone are limited, its structural modification (dehydrogenation) is likely to alter its binding kinetics and receptor residence time, providing a valuable tool for dissecting the contributions of specific receptor interactions to antipsychotic efficacy and side-effect profiles [2].

Receptor Pharmacology Antipsychotic Drug Development D2 and 5-HT2A Occupancy

CYP2D6-Independent Metabolic Fate: Utility as a Stable Internal Standard in Bioanalytical Assays

The metabolism of risperidone to its active metabolite 9-hydroxyrisperidone is primarily mediated by the highly polymorphic CYP2D6 enzyme, leading to significant inter-individual variability in plasma concentrations. In CYP2D6 poor metabolizers, the plasma metabolite-to-drug ratio is 30-fold lower compared to ultrarapid metabolizers . This metabolic pathway is a major source of pharmacokinetic variability and analytical challenge [1]. 3,6-Dihydro Risperidone, being a dehydrogenated derivative, is not a substrate for CYP2D6-mediated metabolism and therefore remains stable across different CYP2D6 phenotypes . This metabolic stability makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) assays quantifying risperidone and 9-hydroxyrisperidone in patient samples, eliminating the variability introduced by polymorphic metabolism .

Bioanalysis Therapeutic Drug Monitoring Pharmacogenomics

Optimal Research and Industrial Applications of 3,6-Dihydro Risperidone Based on Demonstrated Differentiation


Pharmaceutical Quality Control: Impurity Profiling and Method Validation

Employ 3,6-Dihydro Risperidone as a primary reference standard for developing and validating high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods for quantifying process-related impurities in risperidone active pharmaceutical ingredient (API) and finished dosage forms. Its unique molecular weight and chromatographic behavior ensure accurate identification and quantification, supporting compliance with ICH Q3A guidelines for impurity thresholds [1]. This is critical for ANDA and DMF submissions, where precise impurity data are required to demonstrate pharmaceutical equivalence and product safety .

Bioanalytical Method Development: Use as a Stable Internal Standard

Utilize 3,6-Dihydro Risperidone as an internal standard in LC-MS/MS assays for the simultaneous quantification of risperidone and 9-hydroxyrisperidone in human plasma. Its metabolic stability and lack of CYP2D6-mediated conversion eliminate genotype-dependent variability, ensuring consistent and reliable quantitation across diverse patient populations, including CYP2D6 poor, intermediate, and ultrarapid metabolizers [1]. This application is essential for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials .

Neuroscience Research: Investigation of Structure-Penetration Relationships

Leverage the predicted enhanced lipophilicity and reduced P-glycoprotein substrate affinity of 3,6-Dihydro Risperidone to study structure-brain penetration relationships in vitro and in vivo. By comparing its brain-to-plasma ratio with those of risperidone and 9-hydroxyrisperidone, researchers can quantify the impact of subtle molecular changes (e.g., dehydrogenation) on CNS distribution [1]. This information is invaluable for optimizing the design of next-generation antipsychotics with improved brain exposure and reduced peripheral side effects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Dihydro Risperidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.